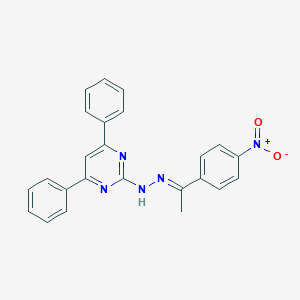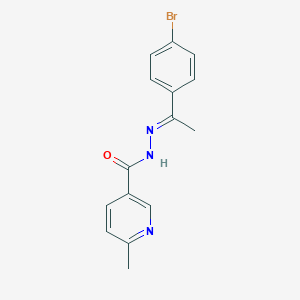
1-{4-Nitrophenyl}ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-Nitrophenyl}ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone, commonly known as NPEH, is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline powder that is soluble in organic solvents. NPEH has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of NPEH is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes or by interacting with cellular components.
Biochemical and Physiological Effects:
NPEH has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit viral replication, and exhibit antibacterial activity. NPEH has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the synaptic cleft.
Vorteile Und Einschränkungen Für Laborexperimente
NPEH has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to synthesize. However, it has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on NPEH. One area of interest is the development of NPEH-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of NPEH as a potential inhibitor of enzymes involved in various diseases, such as Alzheimer's disease and diabetes. Additionally, the potential use of NPEH as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections warrants further investigation.
Synthesemethoden
NPEH can be synthesized through the reaction of 4-nitroacetophenone with hydrazine hydrate and 4,6-diphenyl-2-pyrimidinylamine in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to form NPEH.
Wissenschaftliche Forschungsanwendungen
NPEH has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. NPEH has also been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. In addition, NPEH has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C24H19N5O2 |
|---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine |
InChI |
InChI=1S/C24H19N5O2/c1-17(18-12-14-21(15-13-18)29(30)31)27-28-24-25-22(19-8-4-2-5-9-19)16-23(26-24)20-10-6-3-7-11-20/h2-16H,1H3,(H,25,26,28)/b27-17+ |
InChI-Schlüssel |
OKOJUWDCLMZHNF-WPWMEQJKSA-N |
Isomerische SMILES |
C/C(=N\NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
CC(=NNC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)



![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)


![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)

